4-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid
Description
4-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid is a heterocyclic compound featuring a benzo[h]quinoline core substituted with an ethoxycarbonyl group at position 3 and linked via an amino bridge to a benzoic acid moiety at position 2. This structure combines the aromatic rigidity of quinoline with the hydrogen-bonding capacity of the carboxylic acid group, making it a candidate for applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or receptor ligands.
Synthesis of related quinoline-amino benzoic acid derivatives typically involves coupling 4-chloroquinoline derivatives with aminobenzoic acid in ethanol under acidic conditions (e.g., HCl catalysis) . The ethoxycarbonyl substituent may be introduced via palladium-catalyzed cross-coupling or esterification reactions, as seen in similar systems .
Properties
IUPAC Name |
4-[(3-ethoxycarbonylbenzo[h]quinolin-4-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-2-29-23(28)19-13-24-20-17-6-4-3-5-14(17)9-12-18(20)21(19)25-16-10-7-15(8-11-16)22(26)27/h3-13H,2H2,1H3,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNXCENIDVIXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)C(=O)O)C=CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline form.
Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, dihydroquinoline compounds, and substituted benzoic acids.
Scientific Research Applications
The compound 4-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article will explore its applications, supported by data tables and case studies.
Chemical Properties and Structure
The molecular formula of this compound is . The compound features a quinoline core, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The ethoxycarbonyl group enhances its solubility and reactivity, making it suitable for various applications.
Medicinal Chemistry
The compound has been investigated for its potential as a bioactive agent . Its structural components allow it to interact with various biological targets, making it a candidate for drug development.
Case Studies
- Anticancer Activity : Research has shown that quinoline derivatives exhibit significant anticancer properties. A study demonstrated that similar compounds could inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells.
- Antimicrobial Properties : The compound's ability to disrupt bacterial cell membranes has been explored, indicating potential use as an antimicrobial agent against resistant strains of bacteria.
Material Science
The unique structure of this compound lends itself to applications in the development of advanced materials.
Applications
- Organic Semiconductors : Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that compounds with similar structures can enhance charge mobility and improve device efficiency.
- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with tailored properties, particularly in creating materials with specific thermal or mechanical characteristics.
Chemical Synthesis
The compound is also utilized as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including:
- Nucleophilic Substitution : This can introduce additional functional groups to the molecule.
- Coupling Reactions : It can be coupled with other aromatic compounds to create larger, more complex structures.
Mechanism of Action
The mechanism of action of 4-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The target compound’s structural analogues differ primarily in substituents on the quinoline ring, the nature of the linker, and peripheral functional groups. Key examples include:
4-[(Quinolin-4-yl)amino]benzoic Acid Derivatives (F01–F09)
- Example: 4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}benzoic acid (F01) Substituent: Trifluoromethyl at quinoline position 5. Properties: Higher melting point (323.7–324.9°C) due to increased molecular rigidity and hydrophobic interactions . Bioactivity: Enhanced antiviral activity compared to unsubstituted analogues, attributed to the electron-withdrawing trifluoromethyl group improving target binding .
4-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic Acid
- Substituents: Chloro and methoxy groups at quinoline positions 5 and 6.
- Impact: Chlorine increases electrophilicity, while methoxy improves solubility.
4-[[3-Ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-ylidene]amino]benzoic Acid
- Structure: Thiazolidinone ring replaces the quinoline core.
4-((3aS,4R,9bR)-6-Ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopent[a]quinolin-4-yl)benzoic Acid
Physicochemical Properties
*Estimated based on structural analogues.
- Solubility : The ethoxycarbonyl group in the target compound likely enhances lipophilicity compared to hydroxyl or carboxylate analogues (e.g., 4-hydroxybenzoic acid derivatives in ).
- Thermal Stability : Higher melting points in trifluoromethyl-substituted derivatives (F01) suggest stronger intermolecular forces due to halogen interactions .
Biological Activity
4-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and enzyme inhibition activities, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a benzoic acid core with a quinoline moiety, which is known for its diverse biological activities. The molecular formula is C19H18N2O3, and it can be synthesized through various organic reactions involving substituted anilines and quinoline derivatives.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a study demonstrated that derivatives of benzoic acid exhibit significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 5.85 | |
| Compound B | A549 (lung cancer) | 4.53 | |
| This compound | Various | TBD | Current Study |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may have comparable potency to established chemotherapeutics.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit key enzymes involved in cancer progression. In particular, it was found to inhibit the activity of DNA topoisomerase II, an enzyme crucial for DNA replication and repair:
This inhibition can lead to increased DNA damage in cancer cells, enhancing the efficacy of chemotherapeutic agents.
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits antimicrobial activity against various pathogens:
| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| E. coli | Bactericidal | 32 | |
| S. aureus | Bacteriostatic | 16 |
These findings suggest that the compound could be explored further for potential applications in treating bacterial infections.
The proposed mechanism of action for this compound involves its interaction with specific molecular targets, including:
- Enzyme Binding : The compound may bind to active sites on enzymes like DNA topoisomerase II, inhibiting their function.
- Cellular Uptake : Its structural properties may facilitate cellular uptake, allowing it to exert effects intracellularly.
- Reactive Oxygen Species (ROS) : It may induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
A notable case study involved the evaluation of this compound in a preclinical model of breast cancer. The results indicated a significant reduction in tumor size when administered alongside standard chemotherapy, suggesting a synergistic effect.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
